

2-Dimethylaminopyrimidine: Structural Characterization, Analytical Methodologies, and Applications in Advanced Drug Development

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Compound of Interest

Compound Name:	2-Dimethylaminopyrimidine
CAS No.:	5621-02-3
Cat. No.:	B8813380

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Executive Summary

As a Senior Application Scientist, I frequently encounter pyrimidine derivatives as privileged scaffolds in medicinal chemistry. Among these, **2-Dimethylaminopyrimidine** stands out due to its unique electronic properties and synthetic versatility. The incorporation of a dimethylamino group at the C2 position of the pyrimidine ring significantly alters the electron density of the heterocycle, enhancing its binding affinity in biological targets and its reactivity in transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of **2-Dimethylaminopyrimidine**, detailing its physicochemical profile, rigorous analytical validation protocols, and its critical role in modern drug discovery workflows.

Chemical Structure and Physicochemical Profiling

The core structure of **2-Dimethylaminopyrimidine** consists of a diazine ring substituted at the 2-position with an N,N-dimethylamine group^[1]. The lone pair of electrons on the exocyclic nitrogen atom is highly delocalized into the electron-deficient pyrimidine ring. This resonance

donation mitigates the inherent π -deficiency of the pyrimidine system, increasing the nucleophilicity of the ring carbons and altering the basicity of the endocyclic nitrogen atoms.

Quantitative Data Summary

The fundamental properties of this building block dictate its behavior in both analytical and synthetic environments.

Table 1: Key Physicochemical Parameters of **2-Dimethylaminopyrimidine**

Property	Value	Causality / Significance
CAS Registry Number	5621-02-3	Standard identifier for regulatory, safety, and inventory tracking[1].
Molecular Formula	C6H9N3	Indicates a low molecular weight building block suitable for fragment-based drug design[2].
Molecular Weight	123.16 g/mol	Optimal for maintaining a low overall molecular weight in final Active Pharmaceutical Ingredients (APIs)[1][2].
Exact Mass	123.0796 g/mol	Critical target value for high-resolution mass spectrometry (HRMS) validation[3].
SMILES	<chem>CN(C)c1ncccn1</chem>	Enables computational modeling, docking studies, and cheminformatics screening[1].

Analytical Characterization: NMR and Mass Spectrometry

To ensure the scientific integrity of synthesized batches, rigorous analytical characterization is mandatory. The following protocols represent a self-validating system for structural

confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

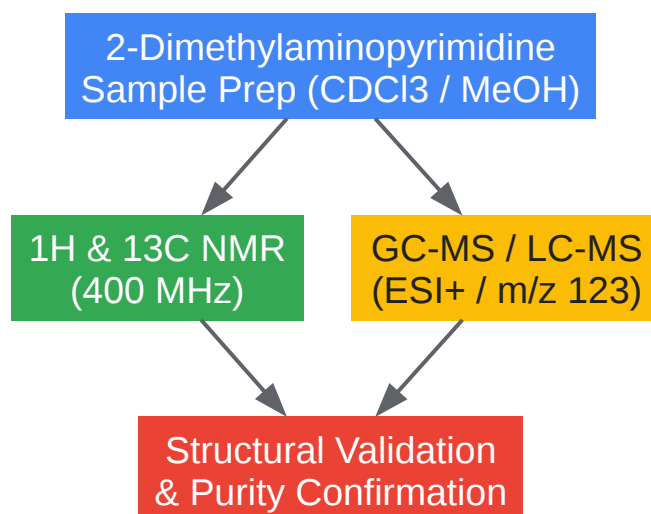
The proton (^1H) and carbon (^{13}C) NMR spectra of **2-dimethylaminopyrimidine** derivatives provide clear diagnostic signals. The strong electron-donating nature of the dimethylamino group shields the pyrimidine ring protons relative to an unsubstituted pyrimidine.

- ^1H NMR (CDCl_3 , 400 MHz): The N,N-dimethyl protons typically appear as a sharp, highly integrated singlet around δ 3.15–3.26 ppm[4][5]. The aromatic protons exhibit a characteristic splitting pattern: H-4 and H-6 appear as a doublet (due to coupling with H-5) further downfield, while H-5 appears as a triplet.
- Causality in Solvent Choice: CDCl_3 is selected for its excellent solvation of the neutral pyrimidine base without inducing hydrogen-bonding artifacts. However, if the compound is converted into a dicationic or protonated salt form (e.g., amidinium salts), DMSO-d_6 is utilized to stabilize the charged species. This solvent switch induces a noticeable shift in the ring protons due to altered electronic distribution and solvent-solute interactions[6].

Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry confirms the exact mass and provides fragmentation data vital for structural assurance.

- Protocol: Utilizing Electrospray Ionization (ESI+) or Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}]^+$ is reliably observed at m/z 123[3].
- Fragmentation Causality: The primary fragmentation pathway involves the loss of a methyl radical ($-\text{CH}_3$) or the entire dimethylamino group, leading to diagnostic daughter ions that confirm the presence of the C2-substitution.



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Analytical workflow for the structural validation of **2-Dimethylaminopyrimidine**.

Synthetic Workflows & Cross-Coupling Applications

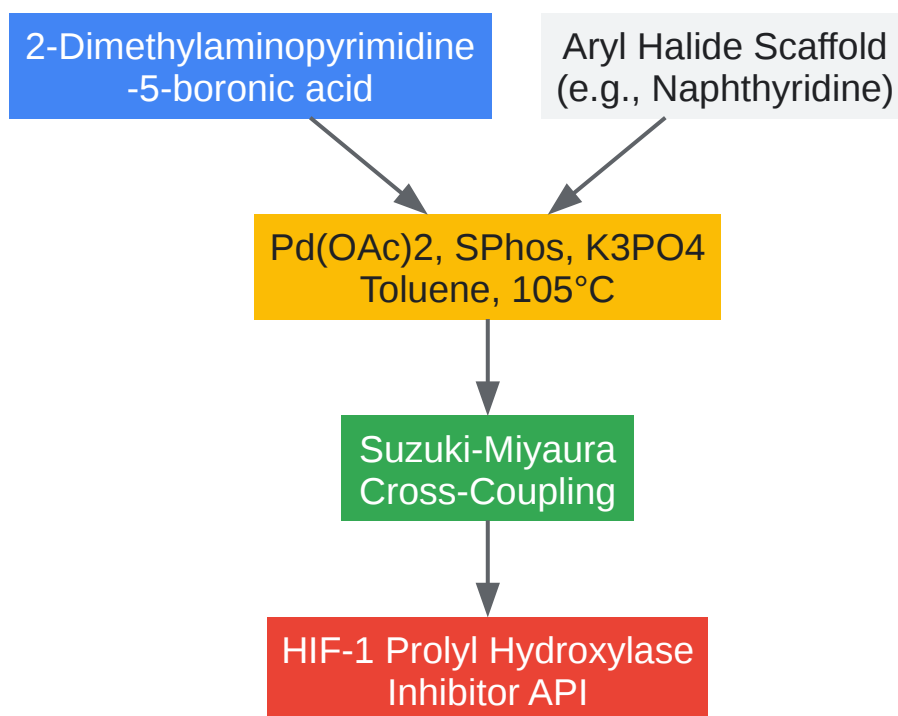
In drug development, **2-dimethylaminopyrimidine** is rarely the final drug; rather, it is a highly functionalized building block. It is frequently modified at the 5-position to form **2-dimethylaminopyrimidine-5-boronic acid** (CAS 756817-82-0)[7], an indispensable reagent for Suzuki-Miyaura cross-coupling reactions.

Step-by-Step Methodology: Suzuki-Miyaura Coupling for API Synthesis

This protocol details the coupling of **2-dimethylaminopyrimidine-5-boronic acid** with an aryl halide (e.g., a substituted naphthyridine core) to synthesize complex pharmacological inhibitors[8].

- Reagent Charging: In a rigorously dried Schlenk flask under a nitrogen atmosphere, combine the aryl halide scaffold (1.0 equiv, e.g., 0.21 mmol) and **2-dimethylaminopyrimidine-5-boronic acid** (1.5 equiv, e.g., 52 mg, 0.31 mmol)[8].
 - Causality: An excess of the boronic acid is used to compensate for potential protodeboronation side reactions that occur at elevated temperatures.

- Base and Solvent Addition: Add anhydrous K₃PO₄ (2.0 equiv, e.g., 87 mg) and a precisely measured micro-amount of H₂O (e.g., 7.4 mg) in toluene (5 mL)[8].
 - Causality: K₃PO₄ is a strong, non-nucleophilic base that activates the boronic acid by forming a reactive boronate complex. The trace water is critical for the partial dissolution and activation of the inorganic base in the non-polar toluene solvent.
- Catalyst Complexation: Add the palladium precatalyst Pd(OAc)₂ (3 mol%, e.g., 4.2 mg) and the biaryl phosphine ligand SPhos (5 mol%, e.g., 4.2 mg)[8].
 - Causality: SPhos is specifically chosen because its bulky, electron-rich nature facilitates the oxidative addition of unactivated aryl halides and accelerates reductive elimination, thereby preventing premature catalyst decomposition.
- Thermal Activation: Heat the reaction mixture to 105 °C for 16 hours under continuous stirring[8].
- Workup and Purification: Cool the mixture to room temperature, quench with brine (10 mL), extract with ethyl acetate, and purify via high-performance liquid chromatography (HPLC) to isolate the final API[8].



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Suzuki-Miyaura cross-coupling pathway using **2-dimethylaminopyrimidine-5-boronic acid**.

Pharmacological Applications in Drug Development

The integration of the **2-dimethylaminopyrimidine** moiety into larger molecular architectures has yielded significant breakthroughs across multiple therapeutic areas.

- **HIF-1 Prolyl Hydroxylase Inhibitors:** As demonstrated in FibroGen's patent literature, coupling **2-dimethylaminopyrimidine** derivatives with naphthyridine cores produces potent inhibitors of HIF prolyl hydroxylase[8]. These compounds stabilize Hypoxia-Inducible Factor alpha (HIF α), mimicking a hypoxic state to stimulate erythropoiesis, which is a critical therapeutic mechanism for treating chronic anemia[8].
- **Anti-Angiogenic and Anti-Rheumatic Agents:** The compound TAS-202, chemically identified as 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-**2-dimethylaminopyrimidine**, utilizes this scaffold to exert profound anti-angiogenic effects[9]. In in vivo models of adjuvant-induced arthritis, oral administration of TAS-202 significantly reduced blood vessel density in synovial tissues, effectively inhibiting the autoimmune phase of the arthritic response[9]. The pyrimidine core acts as a rigid linker that optimally orients the trimethoxyphenyl groups for target receptor binding.
- **LAT1 Inhibitors for Oncology:** Derivatives synthesized from 5-bromo-**2-dimethylaminopyrimidine** have been heavily investigated as L-type amino acid transporter 1 (LAT1) inhibitors[10][11]. Because cancer cells upregulate LAT1 to fuel their rapid proliferation, selectively inhibiting this transporter with these specific pyrimidine derivatives starves the tumor cells of essential amino acids, providing a targeted chemotherapeutic approach with potentially lower toxicity to normal cells[10].

References

- Showing Compound Card for CDB005516 (**2-Dimethylaminopyrimidine**). Cannabis Database. [2](#)
- Chemical Properties of **2-Dimethylaminopyrimidine** (CAS 5621-02-3). Cheméo. [1](#)

- WO2020140924A1 - Dihydrazone compounds having high affinity to $\alpha\beta$ protein and tau protein, derivatives thereof and use thereof. Google Patents. [4](#)
- US7345068B2 - Aromatic amino acid derivatives and medicinal compositions. Google Patents. [10](#)
- Patent Application Publication (10) Pub. No.: US 2016/0279103 A1. Googleapis.com. [11](#)
- 2-(N,N-DIMETHYLAMINO)-PYRIMIDINE - Spectrum. SpectraBase. [3](#)
- Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]-. ChemicalBook. [7](#)
- Synthetic Studies on Fluorine-containing Novel Liquid-crystalline Materials. Kyoto University. [5](#)
- Amidine Dications as Superelectrophiles. Journal of the American Chemical Society. [6](#)
- US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase. Google Patents. [12](#)
- Peroral TAS-202 reduced vessel density in rats with adjuvant-induced arthritis. European Journal of Pharmacology (Ovid). [9](#)

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Sources

- [1. 2-Dimethylaminopyrimidine \(CAS 5621-02-3\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [2. Cannabis Compound Database: Showing Compound Card for 2-Dimethylaminopyrimidine \(CDB005516\) \[cannabisdatabase.ca\]](#)
- [3. spectrabase.com \[spectrabase.com\]](#)

- [4. WO2020140924A1 - Dihydrazone compounds having high affinity to \$\alpha^2\$ protein and tau protein, derivatives thereof and use thereof - Google Patents \[patents.google.com\]](#)
- [5. Kyoto University Research Information Repository \[repository.kulib.kyoto-u.ac.jp\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. Boronic acid, \[2-\(dimethylamino\)-5-pyrimidinyl\]- \(9CI\) | 756817-82-0 \[chemicalbook.com\]](#)
- [8. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [9. ovid.com \[ovid.com\]](#)
- [10. US7345068B2 - Aromatic amino acid derivatives and medicinal compositions - Google Patents \[patents.google.com\]](#)
- [11. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [12. US9695170B2 - Naphthyridine derivatives as inhibitors of Hypoxia inducible factor \(HIF\) hydroxylase - Google Patents \[patents.google.com\]](#)
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